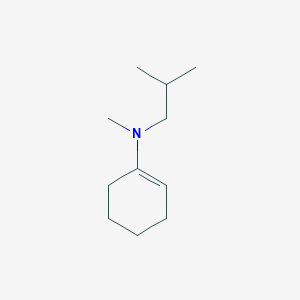
N-Methyl-N-(2-methylpropyl)cyclohex-1-en-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-N-(2-methylpropyl)cyclohex-1-en-1-amine is an organic compound that belongs to the class of amines It is characterized by a cyclohexene ring substituted with a methyl group and an isobutyl group attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Reductive Amination: One common method for synthesizing N-Methyl-N-(2-methylpropyl)cyclohex-1-en-1-amine involves the reductive amination of cyclohexanone with N-methyl-2-methylpropan-1-amine. The reaction typically uses a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Alkylation of Amines: Another approach involves the alkylation of cyclohex-1-en-1-amine with 2-methylpropyl bromide in the presence of a base such as potassium carbonate. This reaction proceeds under mild conditions and yields the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale reductive amination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to high yields and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is often employed to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: N-Methyl-N-(2-methylpropyl)cyclohex-1-en-1-amine can undergo oxidation reactions to form corresponding oximes or nitrones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form N-Methyl-N-(2-methylpropyl)cyclohexan-1-amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: this compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups. Reagents such as alkyl halides or acyl chlorides are commonly used in these reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, palladium on carbon, ethanol as solvent.
Substitution: Alkyl halides, acyl chlorides, potassium carbonate, dimethylformamide as solvent.
Major Products Formed
Oxidation: Oximes, nitrones.
Reduction: N-Methyl-N-(2-methylpropyl)cyclohexan-1-amine.
Substitution: Various substituted amines depending on the reagents used.
Applications De Recherche Scientifique
N-Methyl-N-(2-methylpropyl)cyclohex-1-en-1-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions, such as neurological disorders and inflammation.
Industry: It is used in the production of specialty chemicals, including surfactants, lubricants, and polymer additives.
Mécanisme D'action
The mechanism of action of N-Methyl-N-(2-methylpropyl)cyclohex-1-en-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways, resulting in various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Methyl-N-(2-methylpropyl)cyclohexan-1-amine: This compound is similar in structure but lacks the double bond in the cyclohexene ring.
N-Methyl-N-(2-methylpropyl)benzylamine: This compound has a benzyl group instead of the cyclohexene ring.
N-Methyl-N-(2-methylpropyl)aniline: This compound has an aniline group instead of the cyclohexene ring.
Uniqueness
N-Methyl-N-(2-methylpropyl)cyclohex-1-en-1-amine is unique due to the presence of the cyclohexene ring, which imparts distinct chemical and physical properties. The double bond in the cyclohexene ring allows for additional reactivity, making it a versatile intermediate in organic synthesis. Additionally, the combination of the methyl and isobutyl groups attached to the nitrogen atom provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions.
Propriétés
Numéro CAS |
53516-50-0 |
|---|---|
Formule moléculaire |
C11H21N |
Poids moléculaire |
167.29 g/mol |
Nom IUPAC |
N-methyl-N-(2-methylpropyl)cyclohexen-1-amine |
InChI |
InChI=1S/C11H21N/c1-10(2)9-12(3)11-7-5-4-6-8-11/h7,10H,4-6,8-9H2,1-3H3 |
Clé InChI |
SNPJQUWLRUXIRL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CN(C)C1=CCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


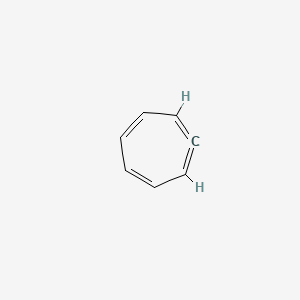
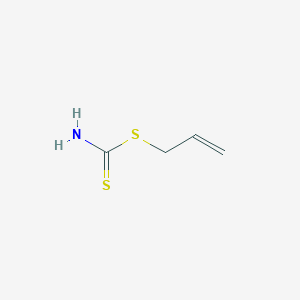

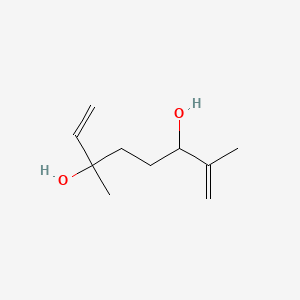
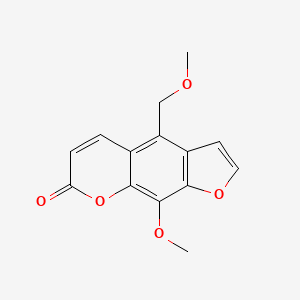



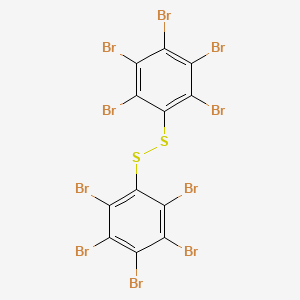
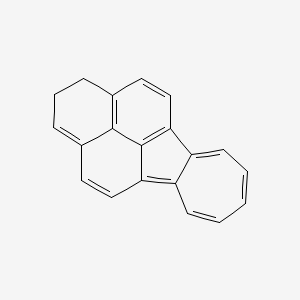
![2-[(Dimethylamino)methyl]pyridin-3-yl dimethylcarbamate](/img/structure/B14649963.png)
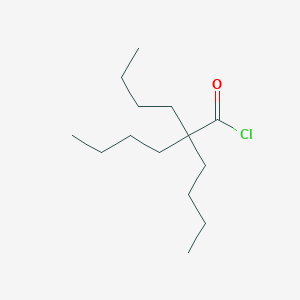

![2,2'-[(2-Ethylhexyl)imino]diethanol](/img/structure/B14649993.png)
